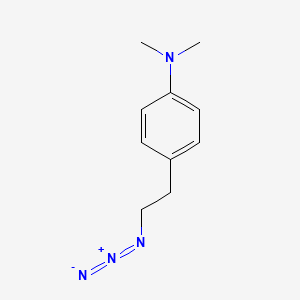
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H14F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and two methyl groups attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid structure. One common method is the fluorination of 3-hydroxy-3,5-dimethylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2,2-difluoro-3-oxo-3,5-dimethylhexanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-3,5-dimethylhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-3-hydroxy-3-methylpentanoic acid
- 2,2-Difluoro-3-hydroxy-3,5-dimethylpentanoic acid
- 2,2-Difluoro-3-hydroxy-3,5-dimethylheptanoic acid
Uniqueness
2,2-Difluoro-3-hydroxy-3,5-dimethylhexanoic acid is unique due to its specific combination of fluorine atoms, hydroxyl group, and methyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The presence of fluorine atoms can also enhance the compound’s lipophilicity and metabolic stability, which are important factors in drug design.
Propriétés
Formule moléculaire |
C8H14F2O3 |
|---|---|
Poids moléculaire |
196.19 g/mol |
Nom IUPAC |
2,2-difluoro-3-hydroxy-3,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H14F2O3/c1-5(2)4-7(3,13)8(9,10)6(11)12/h5,13H,4H2,1-3H3,(H,11,12) |
Clé InChI |
GZESGDGHHLJQQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C(C(=O)O)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


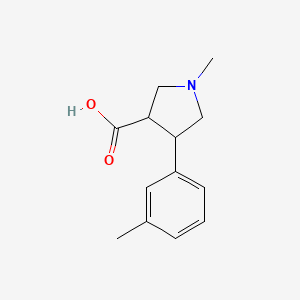

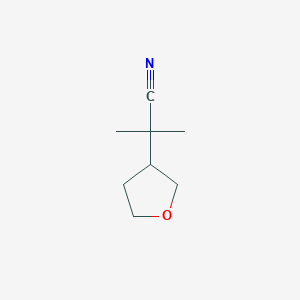
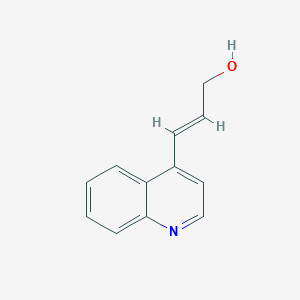
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)

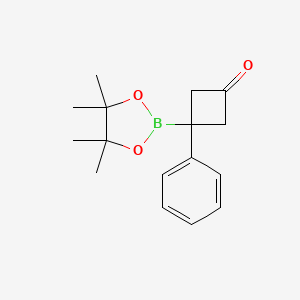
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)





